molecular formula C10H12O4 B13906721 2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde CAS No. 85071-58-5

2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde

Cat. No.: B13906721
CAS No.: 85071-58-5
M. Wt: 196.20 g/mol
InChI Key: LRLCLQPPZAVYDY-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde, also known as syringaldehyde, is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . It is a derivative of benzaldehyde and is characterized by the presence of hydroxy, methoxy, and methyl groups on the benzene ring. This compound is commonly found in nature as a component of lignin, a complex polymer found in the cell walls of plants.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: 2-Hydroxy-3,5-dimethoxy-4-methylbenzoic acid.

    Reduction: 2-Hydroxy-3,5-dimethoxy-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde can be compared with other similar compounds, such as:

    Syringaldehyde: Similar structure but lacks the hydroxy group.

    Vanillin: Contains a methoxy group and an aldehyde group but lacks the methyl group.

    4-Hydroxy-3,5-dimethylbenzaldehyde: Similar structure but lacks the methoxy groups.

Uniqueness

The presence of both hydroxy and methoxy groups in this compound makes it unique, as it combines the properties of both functional groups, leading to enhanced reactivity and potential biological activities .

Properties

CAS No.

85071-58-5

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2-hydroxy-3,5-dimethoxy-4-methylbenzaldehyde

InChI

InChI=1S/C10H12O4/c1-6-8(13-2)4-7(5-11)9(12)10(6)14-3/h4-5,12H,1-3H3

InChI Key

LRLCLQPPZAVYDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1OC)O)C=O)OC

Origin of Product

United States

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